

Structure-activity relationship (SAR) studies of 1H-benzimidazole-5-carbohydrazide analogs.

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Compound of Interest

Compound Name: 1H-benzimidazole-5-carbohydrazide

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A Comprehensive Comparison of **1H-Benzimidazole-5-Carbohydrazide** Analogs: Structure-Activity Relationship (SAR) Studies

The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects.^{[1][2]} This guide focuses on the structure-activity relationship (SAR) studies of **1H-benzimidazole-5-carbohydrazide** analogs, providing a comparative analysis of their performance based on available experimental data. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to guide future design and optimization of this promising class of compounds.

Data Presentation: Comparative Biological Activity

The biological activities of various **1H-benzimidazole-5-carbohydrazide** analogs are summarized below. The data is compiled from multiple studies and presented in tabular format for ease of comparison.

Anticancer Activity

Several studies have explored the anticancer potential of 1H-benzimidazole derivatives. For instance, certain analogs have shown significant cytotoxicity against various cancer cell lines.^{[3][4]} The following table summarizes the in vitro anticancer activity of representative compounds.

Compound ID	R Group at N-1	R' Group at carbohydrazide	Cancer Cell Line	IC50 (µM)	Reference
5a	H	3,4,5-trimethoxyphenyl	HepG-2	8.34	[5]
5a	H	3,4,5-trimethoxyphenyl	HCT-116	3.87	[5]
5a	H	3,4,5-trimethoxyphenyl	MCF-7	5.21	[5]
5a	H	3,4,5-trimethoxyphenyl	HeLa	6.98	[5]
6g	H	4-chlorophenyl	HepG-2	10.92	[5]
6g	H	4-chlorophenyl	HCT-116	3.34	[5]
6g	H	4-chlorophenyl	MCF-7	4.18	[5]
6g	H	4-chlorophenyl	HeLa	7.65	[5]
5h	H	3,4-dichlorophenyl	VEGFR-2 (enzyme)	0.049	[6]
5j	H	4-chlorophenyl	VEGFR-2 (enzyme)	0.098	[6]
5c	H	4-methoxyphenyl	VEGFR-2 (enzyme)	0.915	[6]

SAR Insights for Anticancer Activity:

- The substitution pattern on the phenyl ring of the carbohydrazide moiety significantly influences anticancer activity.
- The presence of electron-withdrawing groups, such as chloro and trimethoxy groups, on the phenyl ring appears to be favorable for cytotoxicity.[5][6]
- Specifically, compound 5h with 3,4-dichloro substitution showed potent VEGFR-2 inhibition, comparable to the standard drug sorafenib, suggesting that targeting angiogenesis is a key mechanism of action for these compounds.[6]

Antimicrobial Activity

Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[1][2] The following table presents the minimum inhibitory concentration (MIC) values of selected **1H-benzimidazole-5-carbohydrazide** analogs against various bacterial and fungal strains.

Compound ID	R Group at N-1	R' Group at carbohydrazide	Microbial Strain	MIC (µg/mL)	Reference
9	propyl	N-arylidene	S. aureus	3.12	[7][8]
9	propyl	N-arylidene	B. subtilis	3.12	[7][8]
9	propyl	N-arylidene	E. coli	3.12	[7][8]
9	propyl	N-arylidene	C. albicans	3.12	[7][8]
4a	H	2-hydroxyphenyl	B. subtilis	12.5	[2]
4a	H	2-hydroxyphenyl	P. aeruginosa	25	[2]
4a	H	2-hydroxyphenyl	C. albicans	6.25	[2]
4b	H	4-hydroxyphenyl	C. albicans	12.5	[2]

SAR Insights for Antimicrobial Activity:

- The introduction of an N-arylidene group at the carbohydrazide moiety in compound 9 resulted in potent and broad-spectrum antimicrobial activity.[7][8]
- For compounds 4a and 4b, the position of the hydroxyl group on the phenyl ring influenced antifungal activity against C. albicans, with the ortho-hydroxy analog showing higher potency. [2]

Antimalarial and Antitubercular Activity

Certain **1H-benzimidazole-5-carbohydrazide** derivatives have been investigated for their activity against *Plasmodium falciparum* and *Mycobacterium tuberculosis*.

Compound ID	R Group at 2-position	R' Group at carbohydrazide	Target	Activity	Reference
3a	5-nitrofuran	H	<i>P. berghei</i> (in vivo)	Active (comparable to chloroquine)	[9]
6i	5-nitrothiophene	Substituted phenyl	<i>P. berghei</i> (in vivo)	Active (comparable to chloroquine)	[9]
5b	5-nitrofuran	Substituted phenyl	MDR-MTB	Better than rifampin	[9]

SAR Insights for Antimalarial and Antitubercular Activity:

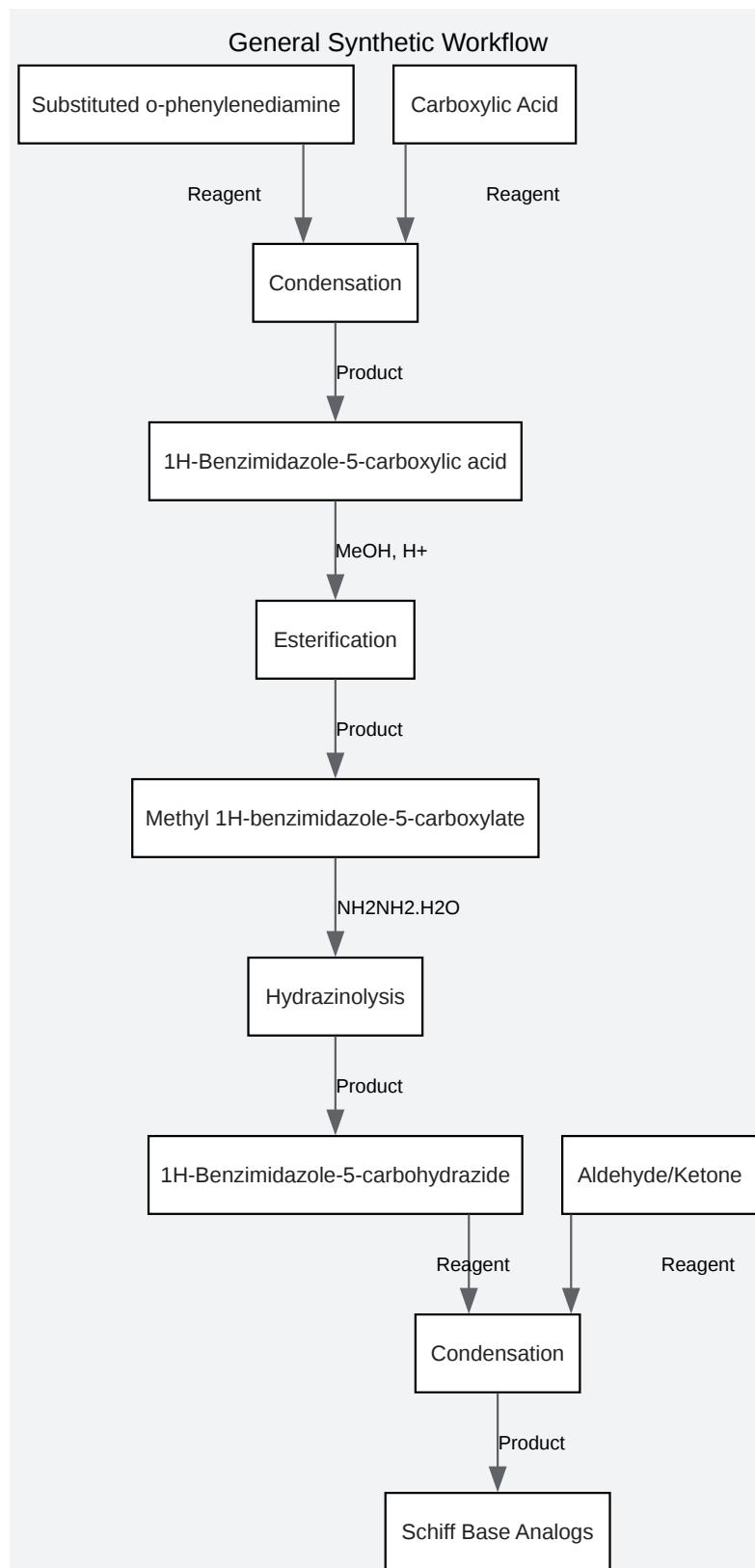
- The presence of a 5-nitrofuran or 5-nitrothiophene moiety at the 2-position of the benzimidazole ring is crucial for antimalarial and antitubercular activities.[9]
- Compound 3a emerged as a promising antimalarial agent, while 5b showed significant activity against multidrug-resistant *M. tuberculosis*.[9]

Experimental Protocols

Detailed methodologies for the synthesis of the core scaffold and key biological assays are provided below.

General Synthesis of **1H-Benzimidazole-5-carbohydrazide**

The synthesis of **1H-benzimidazole-5-carbohydrazide** analogs typically involves a multi-step process. A general synthetic route is outlined below.

Workflow for Synthesis of **1H-Benzimidazole-5-carbohydrazide** Analogs[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **1H-benzimidazole-5-carbohydrazide** analogs.

Step 1: Synthesis of 1H-Benzimidazole-5-carboxylic acid A mixture of an appropriately substituted o-phenylenediamine and a dicarboxylic acid is heated, often under acidic conditions (e.g., in the presence of polyphosphoric acid or mineral acids), to yield the corresponding 1H-benzimidazole-5-carboxylic acid.

Step 2: Esterification The resulting carboxylic acid is then esterified, typically by refluxing with methanol in the presence of a catalytic amount of sulfuric acid, to produce the methyl ester.

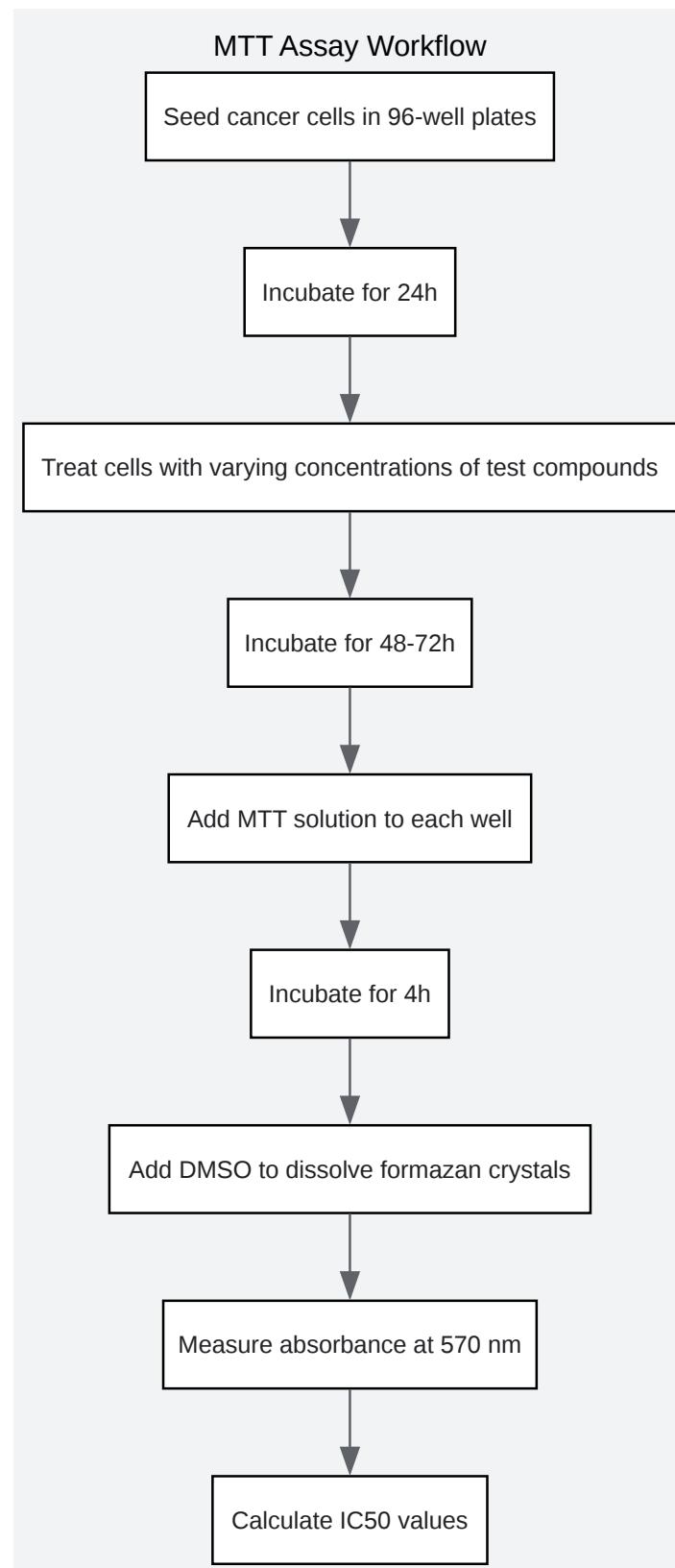
Step 3: Hydrazinolysis The methyl ester is treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield the core intermediate, **1H-benzimidazole-5-carbohydrazide**.

Step 4: Synthesis of Schiff Base Analogs The final analogs are often synthesized by condensing the carbohydrazide with various aromatic aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid, to form the corresponding Schiff bases (N-arylidene derivatives).

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for MTT Assay



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Caption: A standard workflow for determining the in vitro anticancer activity using the MTT assay.

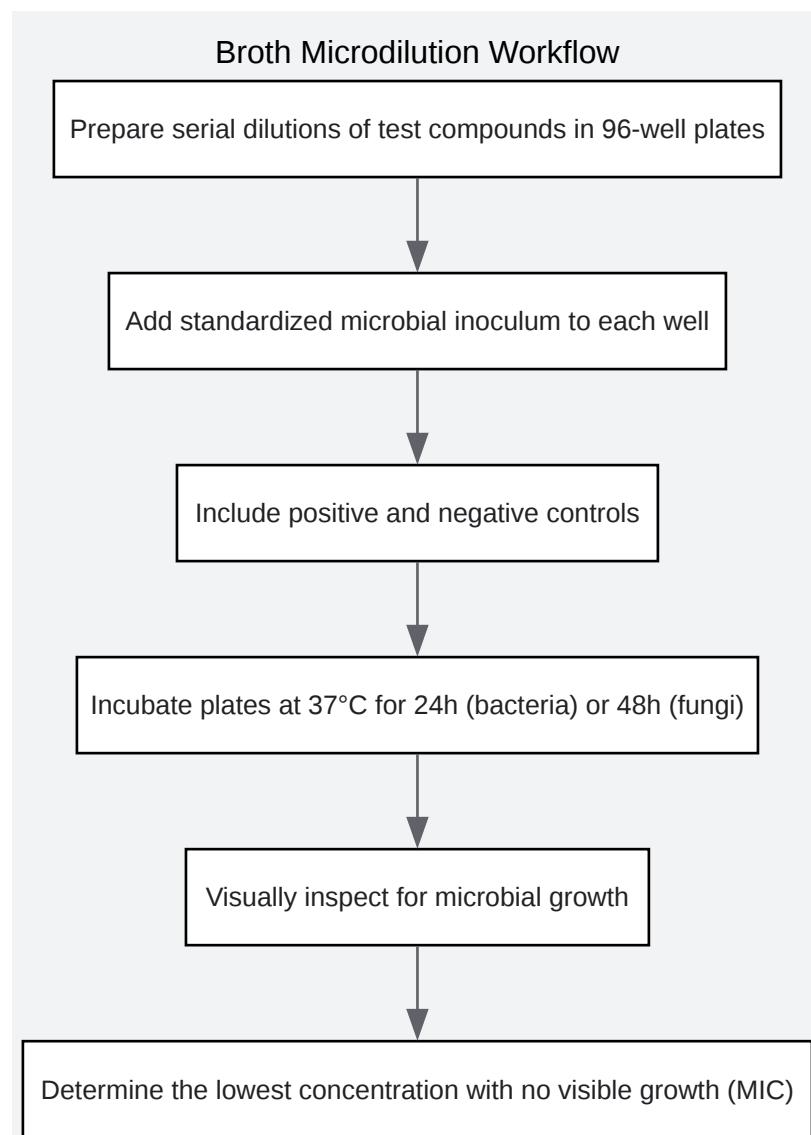
Protocol:

- Cancer cells are seeded in 96-well microtiter plates at a specific density and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
- The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

Experimental Workflow for Broth Microdilution Assay



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Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

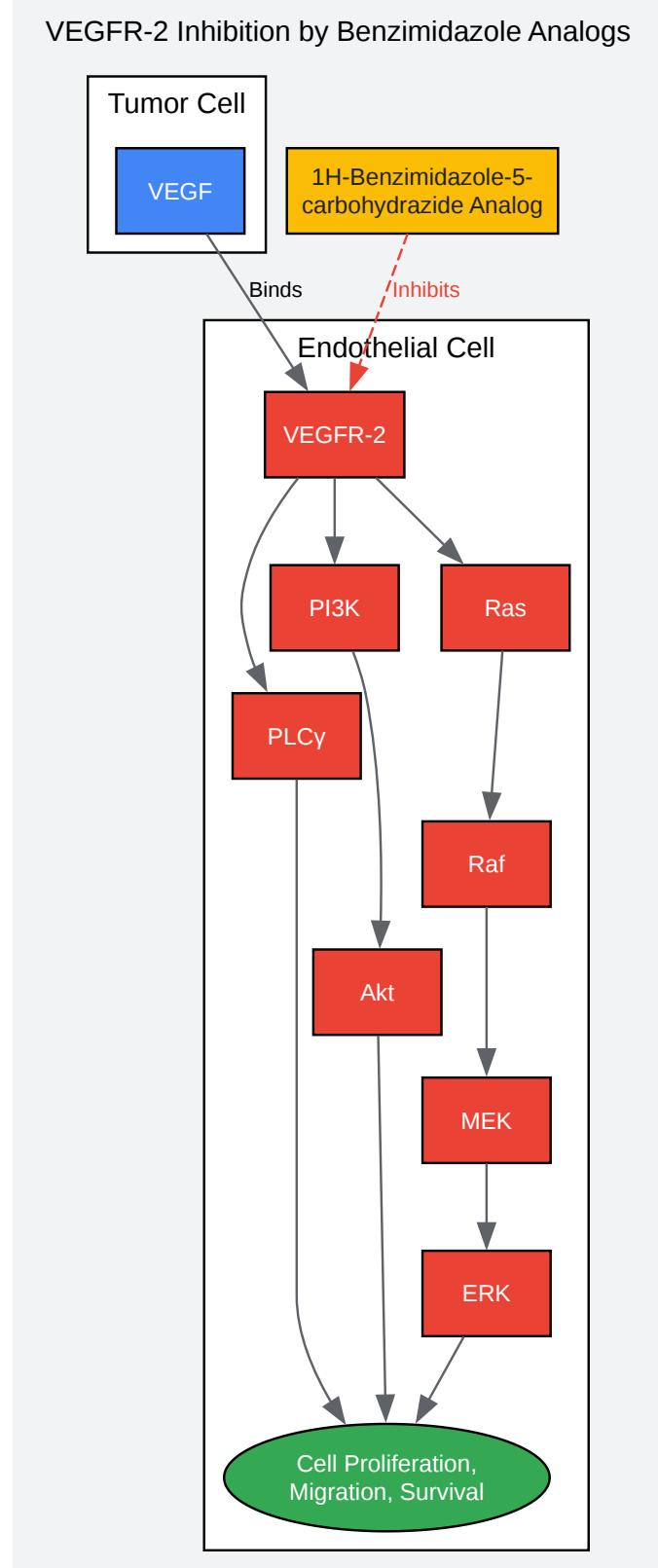
- Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
- A standardized inoculum of the target microorganism is added to each well.

- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The anticancer activity of some 1H-benzimidazole analogs has been linked to the inhibition of specific signaling pathways involved in tumor growth and angiogenesis. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 Signaling Pathway Inhibition



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Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by **1H-benzimidazole-5-carbohydrazide** analogs.

This guide provides a comparative overview of the structure-activity relationships of **1H-benzimidazole-5-carbohydrazide** analogs, supported by quantitative data and experimental protocols. The presented information highlights the therapeutic potential of this scaffold and offers a foundation for the rational design of new and more potent drug candidates.

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